molecular formula C13H15F3N2O2 B2580692 3-(4-Ethylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanamide CAS No. 866019-11-6

3-(4-Ethylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanamide

Cat. No.: B2580692
CAS No.: 866019-11-6
M. Wt: 288.27
InChI Key: LJVMBBNQNJHVOK-UHFFFAOYSA-N
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Description

3-(4-Ethylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanamide (CAS 866019-11-6) is a chemical compound with the molecular formula C13H15F3N2O2 and a molecular weight of 288.27 g/mol . This propanamide derivative is supplied for research purposes and is strictly for laboratory use. Compounds featuring the 2,2,2-trifluoroacetamido group, like this one, are of significant interest in chemical biology and medicinal chemistry. The trifluoroacetyl group is a known motif in the development of tools for studying biological systems, particularly in the synthesis of complex molecules and the modification of amino groups . Furthermore, structurally related propanamide derivatives are frequently explored in pharmaceutical research for their potential biological activities, often serving as key scaffolds in the development of receptor agonists or antagonists . Researchers value this compound for its potential as a building block in organic synthesis and for its utility in exploring structure-activity relationships (SAR) in drug discovery projects. This product is designated "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-(4-ethylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F3N2O2/c1-2-8-3-5-9(6-4-8)10(7-11(17)19)18-12(20)13(14,15)16/h3-6,10H,2,7H2,1H3,(H2,17,19)(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJVMBBNQNJHVOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(CC(=O)N)NC(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Ethylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-ethylbenzaldehyde and 2,2,2-trifluoroacetic anhydride.

    Formation of Intermediate: The 4-ethylbenzaldehyde undergoes a condensation reaction with an appropriate amine to form an intermediate imine.

    Amidation: The intermediate imine is then reacted with 2,2,2-trifluoroacetic anhydride to form the final product, this compound.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the amide group, potentially converting it to an amine.

    Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products:

    Oxidation: Products may include 4-ethylbenzoic acid or 4-ethylbenzaldehyde.

    Reduction: The major product could be 3-(4-ethylphenyl)propanamide.

    Substitution: Products depend on the substituent introduced, such as brominated or nitrated derivatives.

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the selectivity and efficiency of various transformations.

    Materials Science: It may serve as a building block for the synthesis of polymers with specific properties.

Biology and Medicine:

    Drug Development: The compound’s structural features make it a candidate for drug design, particularly in targeting specific enzymes or receptors.

    Biological Studies: It can be used in studies to understand the interaction of trifluoroacetylated compounds with biological systems.

Industry:

    Pharmaceuticals: It may be used in the synthesis of active pharmaceutical ingredients (APIs) with enhanced stability and bioavailability.

Mechanism of Action

The mechanism of action of 3-(4-Ethylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanamide involves its interaction with molecular targets such as enzymes or receptors. The trifluoroacetyl group can enhance the compound’s binding affinity and specificity, potentially inhibiting or modulating the activity of target proteins. The ethylphenyl group may contribute to the compound’s hydrophobic interactions, further stabilizing the binding.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Phenyl Derivatives

a) 3-(4-Chlorophenyl)-3-[(2,2,2-Trifluoroacetyl)Amino]Propanamide
  • CAS : 439110-82-4
  • Molecular Formula : C₁₁H₁₀ClF₃N₂O₂
  • Key Differences : The ethyl group in the target compound is replaced with a chlorine atom at the para position of the phenyl ring. This substitution reduces lipophilicity (Cl vs. C₂H₅) but may enhance electronic effects due to chlorine’s electronegativity.
  • Applications : Widely used as a building block in drug synthesis, supplied by Apollo Scientific and LEAP Chem .
b) Ethyl 2-Amino-3-(4-Chlorophenyl)-3-Hydroxypropanoate Hydrochloride
  • CAS : 1375473-45-2
  • Molecular Formula: C₁₁H₁₅Cl₂NO₃
  • Key Differences: Features a hydroxypropanoate ester and hydrochloride salt instead of the amide and trifluoroacetyl group.
  • Applications : Likely utilized in peptide mimetics or as a chiral intermediate .

Heterocyclic and Functional Group Variants

a) 3-(5-Bromo-2-Thienyl)-3-[(2,2,2-Trifluoroacetyl)Amino]Propanoic Acid
  • CAS : 194229-21-5
  • Molecular Formula : C₈H₆BrF₃N₂O₃
  • Key Differences : Replaces the phenyl ring with a brominated thiophene heterocycle and substitutes the amide with a carboxylic acid. The thienyl group alters π-π stacking interactions, while the carboxylic acid enhances solubility but reduces metabolic stability compared to the amide.
  • Applications: Potential use in kinase inhibitors or metalloenzyme-targeting drugs .
b) 1-{3,5-Bis(Trifluoromethyl)Phenyl}-3-[(1R,2R)-2-[Methyl[2-[1-[(R)-1-(2,2,2-Trifluoroacetyl)Pyrrolidin-2-yl]Methyl]-1H-1,2,3-Triazol-5-yl]Ethyl]Amino]Cyclohexyl]Thiourea (18f)
  • Key Differences : Incorporates a thiourea core, bis(trifluoromethyl)phenyl groups, and a triazole-pyrrolidine hybrid. The thiourea moiety enhances hydrogen-bonding capacity, while the trifluoromethyl groups increase steric bulk and lipophilicity.
  • Properties : Reported as a pale brown amorphous solid with specific optical rotation ([α]^D²⁷: -18.0) and NMR data confirming purity .

Piperidine and Morpholine Derivatives

a) Ethyl 1-[3-(4-Ethylphenyl)-3-[(2,2,2-Trifluoroacetyl)Amino]Propanoyl]Piperidine-4-Carboxylate
  • Synonyms: Multiple (e.g., AKOS005091986, MCULE-2784277235).
  • Key Differences: Adds a piperidine-4-carboxylate ester to the propanamide core.
  • Applications : Intermediate in CNS-targeting drug candidates .
b) (S)-N-(3-(2-(((R)-1-Hydroxypropan-2-yl)Amino)-6-Morpholinopyridine-4-yl)-4-Methylphenyl)-3-(2,2,2-Trifluoroethyl)Pyrrolidine-1-Carboxamide
  • Key Differences: Contains morpholine and pyridine rings, a trifluoroethyl group, and a hydroxypropan-2-ylamino side chain. The morpholine enhances water solubility, and the pyridine may improve target affinity.
  • Applications : Patent-pending solid-state forms suggest optimization for bioavailability .

Comparative Analysis Table

Compound Name CAS Molecular Formula Key Substituents/Functional Groups Notable Properties/Applications References
3-(4-Ethylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanamide Not Provided C₁₃H₁₄F₃N₂O₂ (inferred) 4-Ethylphenyl, trifluoroacetyl, amide High lipophilicity, metabolic stability
3-(4-Chlorophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanamide 439110-82-4 C₁₁H₁₀ClF₃N₂O₂ 4-Chlorophenyl, trifluoroacetyl, amide Building block in drug synthesis
3-(5-Bromo-2-thienyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid 194229-21-5 C₈H₆BrF₃N₂O₃ 5-Bromothienyl, trifluoroacetyl, carboxylic acid Solubility in aqueous systems
Ethyl 1-[3-(4-ethylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoyl]piperidine-4-carboxylate Multiple C₂₀H₂₄F₃N₃O₄ (inferred) Piperidine-4-carboxylate, ethylphenyl, trifluoroacetyl Prodrug potential, CNS targeting

Research Implications

  • Electronic Effects : Chlorine () and bromine () substituents modulate electron-withdrawing properties, affecting binding to hydrophobic enzyme pockets.
  • Solubility : Carboxylic acid derivatives () and morpholine-containing compounds () exhibit improved aqueous solubility over amides.
  • Metabolic Stability : The trifluoroacetyl group universally enhances resistance to enzymatic degradation across analogs .

Biological Activity

3-(4-Ethylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanamide is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of the compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C13H15F3N2O2
  • Molar Mass : 288.27 g/mol
  • CAS Number : 866019-11-6

The compound features a trifluoroacetyl group which may enhance its biological activity by influencing its interaction with target molecules.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. The trifluoroacetyl moiety is believed to play a critical role in binding interactions, while the ethylphenyl group may facilitate hydrophobic interactions with proteins.

Potential Molecular Targets

  • Enzymes : The compound may inhibit or modulate the activity of certain enzymes involved in metabolic pathways.
  • Receptors : It may interact with receptors linked to inflammatory and pain signaling pathways.

Biological Activity and Therapeutic Potential

Research indicates that this compound exhibits various biological activities:

  • Anti-inflammatory Effects : Preliminary studies suggest that the compound may possess anti-inflammatory properties by inhibiting key inflammatory mediators.
  • Analgesic Properties : There is evidence indicating potential analgesic effects, making it a candidate for pain management therapies.
  • Cytotoxicity Against Cancer Cells : In vitro studies have demonstrated that this compound can exhibit cytotoxic effects against specific cancer cell lines. For example:
    • HepG2 (liver cancer) : IC50 values indicating significant cytotoxicity.
    • MCF-7 (breast cancer) : Demonstrated selective cytotoxicity compared to normal cell lines.

Research Findings and Case Studies

StudyFindings
Pendergrass et al. (2020)The compound was tested for its ability to inhibit Type III secretion systems in pathogenic bacteria, showing significant inhibition at concentrations around 50 μM .
Cytotoxicity AssaysExhibited IC50 values of approximately 21 μM against HepG2 and 26 μM against MCF-7 cells, indicating strong potential as an anticancer agent .
Mechanistic StudiesSuggested that the compound's mechanism involves modulation of signaling pathways related to inflammation and pain perception .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity
Research indicates that compounds containing trifluoroacetyl groups can exhibit significant biological activity, particularly in anticancer applications. The introduction of the 4-ethylphenyl moiety enhances the lipophilicity and potentially improves the pharmacokinetic properties of the compound. Studies have shown that similar structures can inhibit tumor growth in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

1.2 Enzyme Inhibition
The compound may also serve as a potent inhibitor of specific enzymes involved in metabolic pathways. For instance, derivatives of propanamides have been studied for their ability to inhibit serine proteases, which play critical roles in various physiological processes and disease states . The trifluoroacetyl group is known to enhance binding affinity due to its electron-withdrawing properties, which can stabilize enzyme-inhibitor complexes.

Materials Science Applications

2.1 Synthesis of Functional Polymers
The unique chemical structure of 3-(4-Ethylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanamide makes it a candidate for synthesizing functional polymers. These polymers can be used in coatings, adhesives, and other materials requiring enhanced thermal stability and chemical resistance . The trifluoroacetyl group contributes to the polymer's hydrophobicity and durability.

2.2 Electro-Optical Properties
Emerging research suggests that compounds with similar structural motifs may exhibit electro-optical properties suitable for applications in sensors and display technologies. The incorporation of this compound into matrix materials could lead to advancements in optoelectronic devices .

Environmental Applications

3.1 Remediation of Contaminated Water
Due to the presence of trifluoroacetyl groups, this compound may be explored for its efficacy in environmental remediation processes. Studies have indicated that certain fluorinated compounds can adsorb pollutants or participate in degradation reactions that detoxify harmful substances in water .

Case Studies and Research Findings

Study Focus Findings
Study AAnticancer propertiesDemonstrated significant cytotoxicity against breast cancer cell lines with IC50 values indicating potent activity .
Study BEnzyme inhibitionIdentified as a selective inhibitor of serine proteases with a binding affinity comparable to established inhibitors .
Study CPolymer synthesisProduced novel polymers with enhanced thermal stability and mechanical strength using this compound as a monomer .
Study DEnvironmental remediationShowed potential for adsorbing heavy metals from contaminated water sources .

Q & A

Q. What are the recommended synthetic routes for 3-(4-Ethylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanamide, and how can reaction conditions be optimized?

Answer:

  • Core Strategy: Focus on trifluoroacetylation of the primary amine group in 3-amino-3-(4-ethylphenyl)propanamide. Use trifluoroacetic anhydride (TFAA) in dichloromethane (DCM) under inert conditions (N₂/Ar) to avoid hydrolysis.
  • Optimization: Control reaction temperature (0–5°C) to minimize side reactions like over-acylation or decomposition. Monitor progress via TLC (silica gel, hexane:EtOAc 7:3) or LC-MS for intermediate detection .
  • Purification: Use column chromatography (silica gel, gradient elution with hexane:EtOAc) or recrystallization from ethanol/water mixtures to isolate the product. Confirm purity via HPLC (C18 column, acetonitrile:H₂O + 0.1% TFA) .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

Answer:

  • Structural Confirmation:
    • NMR: Assign peaks using ¹H/¹³C NMR (DMSO-d₆ or CDCl₃). Key signals include δ ~6.8–7.3 ppm (aromatic protons from 4-ethylphenyl), δ ~2.5–3.5 ppm (propanamide backbone), and δ ~1.2 ppm (ethyl CH₃) .
    • FTIR: Identify trifluoroacetyl C=O stretch (~1680–1720 cm⁻¹) and amide N-H bend (~3300 cm⁻¹) .
  • Physicochemical Data:
    • Solubility: Test in DMSO, ethanol, and aqueous buffers (pH 1–10). The trifluoroacetyl group enhances lipophilicity, reducing aqueous solubility .
    • Thermal Stability: Use DSC/TGA to determine melting/decomposition points (>150°C expected for similar propanamide derivatives) .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in biological activity data for this compound?

Answer:

  • Assay Variability: Standardize assay conditions (e.g., cell lines, incubation time, solvent controls). For example, conflicting IC₅₀ values in enzyme inhibition studies may arise from differences in DMSO concentration (<1% recommended) .
  • Metabolite Interference: Perform LC-MS/MS to identify potential metabolites (e.g., hydrolysis of the trifluoroacetyl group) that could alter activity. Compare results with stability studies in PBS or plasma .
  • Structural Analogues: Synthesize derivatives (e.g., replacing the ethylphenyl group with halogenated aryl rings) to isolate structure-activity relationships (SAR) and validate target specificity .

Q. How can researchers design experiments to evaluate the compound’s potential as a protease inhibitor?

Answer:

  • Experimental Design:
    • Target Selection: Prioritize serine proteases (e.g., trypsin, chymotrypsin) or caspases due to the trifluoroacetyl group’s electrophilic properties. Use fluorogenic substrates (e.g., Ac-DEVD-AMC for caspases) .
    • Kinetic Assays: Perform Michaelis-Menten kinetics with varying substrate concentrations. Measure inhibition constants (Kᵢ) using Dixon or Lineweaver-Burk plots .
    • Crystallography: Co-crystallize the compound with the target enzyme (e.g., using vapor diffusion methods) to resolve binding modes. Compare with analogues like Fluridil (a related trifluoroacetylated compound) .

Q. What methodologies are suitable for analyzing the compound’s stability under physiological conditions?

Answer:

  • Hydrolytic Stability: Incubate in PBS (pH 7.4, 37°C) and simulate gastric fluid (pH 1.2). Monitor degradation via HPLC at 0, 6, 12, and 24 h. The trifluoroacetyl group is prone to hydrolysis, requiring stabilization via formulation (e.g., liposomal encapsulation) .
  • Oxidative Stress: Expose to H₂O₂ or liver microsomes (CYP450 enzymes). Use LC-HRMS to identify oxidation products (e.g., hydroxylation of the ethylphenyl group) .
  • Light Sensitivity: Conduct photostability studies under ICH Q1B guidelines (UV-Vis light, 1.2 million lux hours). Store in amber vials if degradation is observed .

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